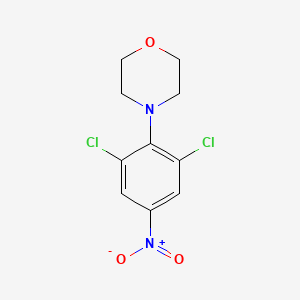
4-(2,6-Dichloro-4-nitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dichloro-4-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O3. It is characterized by the presence of a morpholine ring substituted with a 2,6-dichloro-4-nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichloro-4-nitrophenyl)morpholine typically involves the reaction of 2,6-dichloro-4-nitroaniline with morpholine under specific conditions. One common method includes the use of a base such as sodium bicarbonate in ethanol as a solvent . The reaction proceeds through nucleophilic substitution, where the morpholine ring replaces the amino group on the 2,6-dichloro-4-nitroaniline.
Industrial Production Methods: Industrial production methods
生物活性
4-(2,6-Dichloro-4-nitrophenyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.
- Chemical Name : this compound
- CAS Number : 74875-25-5
- Molecular Formula : C10H9Cl2N3O2
- Molecular Weight : 276.1 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.5 |
| HCT116 (Colon Cancer) | 22.3 |
These results indicate that this compound may be a promising candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound shows inhibitory effects on key enzymes involved in cellular processes, such as DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.
- Receptor Binding : It has been reported to bind with high affinity to several receptors, modulating signaling pathways related to cell growth and apoptosis .
Study on Antimicrobial Effects
A study published in the World Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of various derivatives of morpholine compounds, including this compound. The study found that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
Study on Anticancer Activity
Another research article focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers in treated cells .
特性
IUPAC Name |
4-(2,6-dichloro-4-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-8-5-7(14(15)16)6-9(12)10(8)13-1-3-17-4-2-13/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMAPESZXMPRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














